2-chloro-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline hydrochloride 2-chloro-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1965309-59-4
VCID: VC2873106
InChI: InChI=1S/C13H16ClN.ClH/c14-11-6-8-15-7-5-10-3-1-2-4-12(10)13(15)9-11;/h1-4,11,13H,5-9H2;1H
SMILES: C1CN2CCC3=CC=CC=C3C2CC1Cl.Cl
Molecular Formula: C13H17Cl2N
Molecular Weight: 258.18 g/mol

2-chloro-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline hydrochloride

CAS No.: 1965309-59-4

Cat. No.: VC2873106

Molecular Formula: C13H17Cl2N

Molecular Weight: 258.18 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline hydrochloride - 1965309-59-4

Specification

CAS No. 1965309-59-4
Molecular Formula C13H17Cl2N
Molecular Weight 258.18 g/mol
IUPAC Name 2-chloro-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride
Standard InChI InChI=1S/C13H16ClN.ClH/c14-11-6-8-15-7-5-10-3-1-2-4-12(10)13(15)9-11;/h1-4,11,13H,5-9H2;1H
Standard InChI Key SIUZPQNZRJXTAH-UHFFFAOYSA-N
SMILES C1CN2CCC3=CC=CC=C3C2CC1Cl.Cl
Canonical SMILES C1CN2CCC3=CC=CC=C3C2CC1Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

The compound 2-chloro-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline hydrochloride is a chlorinated heterocyclic compound belonging to the isoquinoline family. Its structural framework consists of a fused ring system with a chlorine substitution at the 2-position. The hydrochloride salt form is particularly important as it significantly enhances the compound's solubility in polar solvents, which is crucial for various research applications.

The molecular structure features a pyrido[2,1-a]isoquinoline scaffold with chlorine substitution. The parent compound without the hydrochloride has a slightly different molecular weight and formula. The hexahydro nomenclature indicates six hydrogen atoms added to specific positions in the structure, which affects its three-dimensional configuration and reactivity profile .

Chemical Identifiers and Nomenclature

The compound is identified through various standardized chemical identifiers that enable precise identification across chemical databases and research publications. These identifiers ensure consistency in referencing the compound in scientific literature and commercial catalogs.

Table 1: Chemical Identifiers of 2-Chloro-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline hydrochloride

IdentifierValue
CAS Number1965309-59-4
Molecular FormulaC13H17Cl2N
Molecular Weight258.18 g/mol
IUPAC Name2-chloro-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride
Standard InChIInChI=1S/C13H16ClN.ClH/c14-11-6-8-15-7-5-10-3-1-2-4-12(10)13(15)9-11;/h1-4,11,13H,5-9H2;1H
Standard InChIKeySIUZPQNZRJXTAH-UHFFFAOYSA-N
SMILES NotationC1CN2CCC3=CC=CC=C3C2CC1Cl.Cl
PubChem Compound ID74889873

The parent compound (without hydrochloride) has a different CAS number (500549-14-4) and molecular formula (C13H16ClN) with a lower molecular weight of 221.73 g/mol . The discrepancy in molecular weight between the free base and the hydrochloride salt is due to the addition of HCl in the salt form.

Structural Features and Isomerism

The pyrido[2,1-a]isoquinoline scaffold represents a bicyclic system with distinct stereochemical properties. The compound contains multiple stereogenic centers, particularly at position 11b, which contributes to its three-dimensional structure and potential stereoisomerism. This structural complexity may influence its binding interactions in biological systems and its reactivity in chemical transformations.

The chlorine substituent at position 2 serves as a versatile functional handle for further chemical modifications, making this compound valuable as a building block in synthetic organic chemistry. The presence of the tertiary nitrogen in the structure also provides opportunities for additional derivatizations through quaternization or coordination with metals.

Physical and Chemical Properties

The physical and chemical properties of 2-chloro-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline hydrochloride significantly influence its handling, storage, and applications in research settings. As a hydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form, which is particularly advantageous for biological assays and pharmaceutical research.

SupplierProduct IDPurityPackage SizePrice (if available)Additional Information
Vulcan ChemicalVC2873106Not specifiedNot specifiedNot specifiedFor research use only
Sigma-Aldrich (J & W Pharmlab)JWPH3249C14BNot specified50 MG£243.37Vendor SKU: 03R0241S-50MG
MolCoreMC1D2579NLT 97%Not specifiedQuote requiredISO-certified manufacturing

The high price point for relatively small quantities (50 mg for £243.37) suggests that this compound requires complex synthesis procedures or specialized handling, which is consistent with its sophisticated chemical structure .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator